7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 667913-23-7
VCID: VC21510908
InChI: InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3
SMILES: CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6g/mol

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS No.: 667913-23-7

Cat. No.: VC21510908

Molecular Formula: C23H21N3OS2

Molecular Weight: 419.6g/mol

* For research use only. Not for human or veterinary use.

7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile - 667913-23-7

Specification

CAS No. 667913-23-7
Molecular Formula C23H21N3OS2
Molecular Weight 419.6g/mol
IUPAC Name 7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3
Standard InChI Key CBDLDXWNLCIDKH-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4
Canonical SMILES CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Data

The compound can be identified through the following chemical identifiers:

ParameterValue
CAS Number667913-23-7
Molecular FormulaC₂₃H₂₁N₃OS₂
Molecular Weight419.6 g/mol
IUPAC Name7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Standard InChIKeyCBDLDXWNLCIDKH-UHFFFAOYSA-N
SMILES NotationCC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4

Structural Features

The molecule possesses several key structural elements that define its chemical behavior:

  • A tetrahydroquinoline core structure that serves as the central scaffold

  • A 5-oxo group that contributes to hydrogen bonding capabilities

  • Twin dimethyl groups at the 7-position providing steric effects

  • A phenyl substituent at the 4-position enhancing lipophilicity

  • A nitrile (cyano) group at the 3-position serving as a potential hydrogen bond acceptor

  • A unique methylthiazole-linked sulfanyl group at the 2-position providing additional binding potential

These structural features create a molecule with multiple functional zones that can interact with biological targets through various binding mechanisms.

Physical and Chemical Properties

The physical and chemical properties of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile contribute significantly to its pharmacological profile and potential applications in drug development.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyCharacteristic
AppearanceTypically a crystalline solid
SolubilityLimited water solubility, more soluble in organic solvents including DMSO, methanol, and chloroform
StabilityGenerally stable under standard laboratory conditions
Melting PointCharacteristic of similar compounds in the range of 180-220°C (estimated)

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

  • The nitrile group (C≡N) at position 3 serves as a potential site for nucleophilic attack and can be converted to other functional groups including amides, acids, and amines through various chemical transformations.

  • The sulfanyl linkage (-S-) connecting the methylthiazole group to the quinoline core provides opportunities for oxidation reactions and nucleophilic substitutions.

  • The carbonyl functionality at position 5 (5-oxo) can participate in typical ketone reactions including reductions and nucleophilic additions.

  • The methylthiazole moiety introduces additional reactivity through its heterocyclic nitrogen and sulfur atoms, making it a potential coordination site for metal ions and hydrogen bonding.

Synthesis Methodologies

The synthesis of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions following established procedures for similar tetrahydroquinoline derivatives.

General Synthetic Approach

The synthesis generally follows these key stages:

  • Formation of the tetrahydroquinoline core structure through cyclization reactions from appropriate precursors.

  • Introduction of the phenyl group at the 4-position, typically through coupling reactions.

  • Incorporation of the nitrile functionality at the 3-position.

  • Addition of the methylthiazole-containing thioether group at the 2-position via nucleophilic substitution reactions.

  • Final purification and characterization of the target compound.

Specific Reaction Conditions

The specific synthesis may employ reactions such as:

  • Condensation reactions to form the initial heterocyclic scaffold

  • Thiolation reactions to introduce the sulfur-containing functionality

  • Coupling reactions to attach the phenyl and methylthiazole components

  • Cyclization reactions to complete the tetrahydroquinoline framework

Biological Activity and Pharmacological Properties

Research on compounds with structural similarity to 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile suggests significant potential pharmacological applications .

Anticancer Activity

Tetrahydroquinoline derivatives similar to this compound have demonstrated promising anticancer properties through various mechanisms :

  • Inhibition of cancer cell proliferation, particularly in drug-resistant cancer cell lines

  • Induction of apoptosis in cancer cells

  • Cell cycle modulation effects that can disrupt cancer cell division

Studies on structurally related compounds have shown significant activity against multidrug-resistant cancer cells, with some derivatives demonstrating selectivity for cancer cells over non-cancerous cells .

Multidrug Resistance (MDR) Reversal Properties

One of the most promising potential applications relates to multidrug resistance reversal :

MDR MechanismEffect of Similar Compounds
P-glycoprotein (P-gp/ABCB1) InhibitionSignificant blocking of P-gp efflux in resistant cells
Apoptosis InductionEnhanced apoptotic cell death in MDR cancer cells
Cytotoxic SelectivityPreferential cytotoxicity against resistant cancer cell lines

Research indicates that 5-oxo-hexahydroquinoline and 5-oxo-tetrahydroquinoline derivatives represent promising agents with therapeutic potential in drug-resistant cancers, suggesting that 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile may exhibit similar properties .

Mechanism of Action

The biological activities of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and structurally related compounds are believed to operate through several potential mechanisms .

Cancer-Related Mechanisms

For anticancer and MDR reversal activities, the following mechanisms have been proposed based on studies of similar compounds:

  • Direct interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), inhibiting their efflux function and allowing anticancer drugs to accumulate within resistant cancer cells .

  • Modulation of apoptotic pathways, potentially through interaction with key regulatory proteins involved in programmed cell death .

  • Disruption of cell cycle progression, affecting proteins involved in cell division regulation .

Pain Modulation Mechanisms

Similar compounds have shown potential as analgesics through:

  • Interaction with transient receptor potential (TRP) ion channels, particularly TRPA1, which are involved in pain signal transmission .

  • Modulation of other ion channels or receptors involved in nociception pathways.

Structure-Activity Relationship Analysis

Understanding the relationship between structural features and biological activity provides valuable insights into the potential applications of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

Key Structural Determinants of Activity

Structural FeaturePotential Contribution to Activity
Tetrahydroquinoline coreProvides the basic scaffold necessary for biological recognition and activity
5-oxo functionalityMay facilitate hydrogen bonding with protein targets
Phenyl group at position 4Enhances lipophilicity and may participate in π-π interactions with aromatic amino acids in target proteins
Nitrile group at position 3Acts as a hydrogen bond acceptor and modifies the electronic properties of the molecule
Methylthiazole-thioether groupIntroduces additional binding possibilities through the heterocyclic nitrogen and sulfur atoms
7,7-dimethyl groupsMay influence the conformation of the molecule and its fit into binding pockets

Comparison with Similar Compounds

Studies on related compounds have shown that modifications to the basic tetrahydroquinoline structure can significantly impact biological activity :

  • The presence of halogen-containing aromatic groups can enhance anticancer activity

  • The specific substitution pattern on the phenyl ring influences selectivity and potency

  • Variations in the heterocyclic component (e.g., methylthiazole) can affect binding affinity to targets

Pharmacokinetic and ADMET Considerations

Available data on similar compounds allows for some predictions regarding the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .

Predicted ADMET Properties

Based on in silico studies of similar compounds, the following properties might be anticipated:

  • Moderate to high lipophilicity, suggesting good membrane permeability but potential limitations in aqueous solubility

  • Potential for metabolism by hepatic cytochrome P450 enzymes, particularly CYP3A4

  • Moderate to low predicted toxicity, with careful attention needed for cardiac safety due to potential hERG channel interactions

Drug-Likeness Assessment

  • Compliance with Lipinski's Rule of Five: The compound likely has some violations due to its molecular weight of 419.6 g/mol and potential lipophilicity concerns

  • Potential for oral bioavailability based on structural features

  • Possible need for formulation strategies to overcome solubility limitations

Future Research Directions

Further investigation into 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile would benefit from pursuing several research avenues :

Expanded Biological Testing

  • Comprehensive screening against a broader range of cancer cell lines, including both drug-sensitive and multidrug-resistant variants

  • Evaluation of potential analgesic activity through in vitro and in vivo pain models

  • Assessment of anti-inflammatory properties

Structural Modifications

Systematic modification of the base structure could yield derivatives with enhanced properties:

  • Altering the substituents on the phenyl ring to optimize activity and selectivity

  • Modifying the methylthiazole component to explore different heterocyclic systems

  • Investigating bioisosteric replacements for the nitrile group

Mechanistic Studies

Detailed investigation of the molecular mechanisms underlying the biological activities:

  • Binding studies with potential protein targets

  • Co-crystallization attempts to determine precise binding modes

  • Molecular dynamics simulations to understand conformational behaviors

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